1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-9-8-18-15(20)19-11-13-5-3-7-17-14(13)12-4-2-6-16-10-12/h2-7,10H,8-9,11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVOZDHZANBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-([2,3’-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea” typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Urea Formation: The bipyridine intermediate is then reacted with an isocyanate derivative to form the urea linkage.
Methoxyethyl Group Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“1-([2,3’-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bipyridine and methoxyethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. A study focused on similar urea derivatives demonstrated that modifications in the structure could enhance their efficacy against human cancer cell lines from the National Cancer Institute (NCI) . The introduction of different substituents on the phenyl rings influenced the compound's ability to inhibit cancer cell growth.
Table 1: Anticancer Activity of Urea Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea | A549 (Lung) | TBD | |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea | MCF7 (Breast) | TBD |
Urease Inhibition
Urease inhibitors are crucial in treating conditions associated with urease activity, such as kidney stones and certain infections. The thiourea moiety has been recognized for its inhibitory effects on urease, suggesting that structurally similar compounds like this compound could also exhibit urease inhibitory properties. The synthesis of new urease inhibitors has been a focus in pharmaceutical research .
Structure-Activity Relationship (SAR) Studies
Understanding how structural variations affect biological activity is essential for optimizing drug design. SAR studies indicate that the presence of specific functional groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of urea derivatives. This knowledge can guide the synthesis of more effective analogs .
Coordination Chemistry
The unique properties of this compound make it a candidate for coordination chemistry applications. Its ability to form complexes with metal ions can be leveraged in catalysis and sensor development. Studies involving similar bipyridine derivatives have shown their effectiveness in stabilizing metal complexes for various industrial applications .
Table 2: Coordination Properties of Bipyridine Derivatives
| Ligand | Metal Ion | Stability Constant (log K) | Application |
|---|---|---|---|
| 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea | Cu(II) | TBD | Catalysis |
| 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(phenyl)urea | Ni(II) | TBD | Sensor Development |
Mechanism of Action
The mechanism of action of “1-([2,3’-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea” would depend on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-([2,2’-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea
- 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
Uniqueness
“1-([2,3’-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea” is unique due to its specific substitution pattern on the bipyridine ring and the presence of the methoxyethyl group. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea is a compound that falls under the category of bipyridine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bipyridine moiety linked to a urea group, which contributes to its unique chemical properties. The general structure can be represented as follows:
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
- DNA Intercalation : The bipyridine component allows for intercalation into DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.
- Metal Ion Coordination : The compound can form complexes with metal ions, influencing the activity of metalloenzymes and other metalloproteins involved in cellular signaling and metabolism.
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes related to cancer progression and inflammation.
Biological Activity Data
A summary of key biological activities and findings related to this compound is presented in the following table:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | DNA intercalation | |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Antioxidant | Scavenging free radicals | |
| Enzyme inhibition | Modulation of metalloenzyme activity |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to intercalate DNA and inhibit topoisomerase activity, leading to apoptosis in tumor cells.
- Anti-inflammatory Effects : In a model of acute inflammation, administration of the compound reduced edema and inflammatory cytokine levels. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicated that the compound might protect neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative diseases.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : In vitro assays demonstrated dose-dependent inhibition of cancer cell proliferation with IC50 values indicating potent activity against several cancer types.
- In vivo Studies : Animal models showed that treatment with this compound led to reduced tumor growth and improved survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(2-methoxyethyl)urea, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves urea bond formation via coupling reactions. A plausible route includes:
- Step 1 : Reacting 2,3'-bipyridine-3-carbaldehyde with 2-methoxyethylamine to form the imine intermediate under anhydrous conditions .
- Step 2 : Reduction of the imine to the amine using NaBH₄ or H₂/Pd-C .
- Step 3 : Urea linkage formation via reaction with an isocyanate (e.g., 2-methoxyethyl isocyanate) in dichloromethane with triethylamine as a base .
- Optimization : Yield improvements require inert atmospheres (N₂/Ar), controlled temperatures (0–25°C), and solvent selection (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of bipyridine and urea linkages. Aromatic protons in bipyridine appear as distinct doublets (δ 7.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~368.44) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen its activity?
- Answer :
- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM concentrations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases (IC₅₀ determination) .
- Solubility : Use PBS or DMSO stocks (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer :
- Dose-Response Validation : Replicate assays with strict controls (e.g., same cell passage number, serum-free conditions) .
- Target Profiling : Use thermal shift assays (TSA) or SPR to confirm binding to purported targets (e.g., PDE10A, ACSS2) .
- Metabolomic Analysis : LC-MS/MS to identify off-target effects (e.g., lipid metabolism disruption in ACSS2 inhibition) .
Q. What strategies mitigate challenges in synthesizing high-purity batches for in vivo studies?
- Answer :
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
- Impurity Analysis : LC-MS to detect byproducts (e.g., unreacted amine or isocyanate derivatives) .
- Scale-Up : Continuous flow reactors improve reproducibility for multi-gram synthesis .
Q. What biochemical pathways or molecular targets are hypothesized for this compound?
- Answer :
- PDE10A Inhibition : The urea moiety may chelate catalytic Zn²⁺ in phosphodiesterases, modulating cAMP/cGMP signaling .
- ACSS2 Interaction : Potential disruption of acetyl-CoA synthesis via competitive binding to the enzyme’s active site .
- DNA Intercalation : Bipyridine’s planar structure may facilitate DNA binding, inducing apoptosis in cancer cells .
Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?
- Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with ethoxyethyl) to assess steric/electronic effects .
- Pharmacophore Mapping : Computational docking (AutoDock Vina) to identify critical binding residues (e.g., PDE10A’s hydrophobic pocket) .
- Selectivity Screening : Compare IC₅₀ values across enzyme isoforms (e.g., PDE10A vs. PDE4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
